molecular formula C26H19IN2 B12631826 2-Iodo-1-tritylbenzimidazole

2-Iodo-1-tritylbenzimidazole

Cat. No.: B12631826
M. Wt: 486.3 g/mol
InChI Key: NDGGBZRRMGASTA-UHFFFAOYSA-N
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Description

2-Iodo-1-tritylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with an iodine atom at the 2-position and a trityl group at the 1-position. Benzimidazoles are known for their wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-tritylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by iodination and tritylation. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite to form benzimidazole. The benzimidazole is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide. Finally, the iodinated benzimidazole is tritylated using trityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-tritylbenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield 2-azido-1-tritylbenzimidazole.

Scientific Research Applications

2-Iodo-1-tritylbenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-tritylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, proteins, or enzymes, affecting their function. The trityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1-methylbenzimidazole: Similar structure but with a methyl group instead of a trityl group.

    2-Bromo-1-tritylbenzimidazole: Similar structure but with a bromine atom instead of iodine.

    1-Tritylbenzimidazole: Lacks the iodine atom, affecting its reactivity and biological activity.

Uniqueness

2-Iodo-1-tritylbenzimidazole is unique due to the presence of both the iodine atom and the trityl group. The iodine atom enhances its reactivity in substitution reactions, while the trityl group increases its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-iodo-1-tritylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19IN2/c27-25-28-23-18-10-11-19-24(23)29(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGGBZRRMGASTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5N=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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